molecular formula C10H16Cl2N2 B3004465 3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride CAS No. 2135344-99-7

3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride

Cat. No.: B3004465
CAS No.: 2135344-99-7
M. Wt: 235.15
InChI Key: GLKASUHDSGOEJJ-XRIOVQLTSA-N
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Description

3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of aniline, featuring a pyrrolidine ring attached to the aniline structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: This compound is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and properties. For example, Benzydamine, a locally-acting nonsteroidal anti-inflammatory drug (NSAID), has local anaesthetic and analgesic properties .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of a compound . They include information on the compound’s classification, hazard statements, precautionary statements, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride typically involves the reaction of aniline with pyrrolidine under specific conditions. One common method involves the use of citric acid as a catalyst in an ethanolic solution under ultrasound irradiation. This method is efficient, environmentally friendly, and yields high purity products .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)aniline;dihydrochloride
  • 3-ethyl-N-{[(2S)-pyrrolidin-2-yl]methyl}aniline dihydrochloride
  • 3-[(2S)-2-Pyrrolidinyl]aniline dihydrochloride

Uniqueness

3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride is unique due to its specific structural features, such as the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;;/h1,3-4,7,10,12H,2,5-6,11H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKASUHDSGOEJJ-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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